molecular formula C10H8N2O3S B13686073 2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid

2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid

Cat. No.: B13686073
M. Wt: 236.25 g/mol
InChI Key: CIKUIYJOEQFKHP-UHFFFAOYSA-N
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Description

2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that combines a pyridine ring with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organometallics for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine or thiazole rings.

Scientific Research Applications

2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to the observed biological effects. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation or tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid is unique due to its specific combination of a methoxypyridine and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8N2O3S

Molecular Weight

236.25 g/mol

IUPAC Name

2-(5-methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H8N2O3S/c1-15-7-2-6(3-11-4-7)9-12-8(5-16-9)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

CIKUIYJOEQFKHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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